molecular formula C14H9ClN2O B8272149 2-chloro-6H-pyrido[2',3':5,6][1,3]oxazino[3,4-a]indole

2-chloro-6H-pyrido[2',3':5,6][1,3]oxazino[3,4-a]indole

Cat. No. B8272149
M. Wt: 256.68 g/mol
InChI Key: ANEIYEOMWYKSHQ-UHFFFAOYSA-N
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Description

2-chloro-6H-pyrido[2',3':5,6][1,3]oxazino[3,4-a]indole is a useful research compound. Its molecular formula is C14H9ClN2O and its molecular weight is 256.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-6H-pyrido[2',3':5,6][1,3]oxazino[3,4-a]indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-6H-pyrido[2',3':5,6][1,3]oxazino[3,4-a]indole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-chloro-6H-pyrido[2',3':5,6][1,3]oxazino[3,4-a]indole

Molecular Formula

C14H9ClN2O

Molecular Weight

256.68 g/mol

IUPAC Name

4-chloro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene

InChI

InChI=1S/C14H9ClN2O/c15-13-6-5-12-14(16-13)11-7-9-3-1-2-4-10(9)17(11)8-18-12/h1-7H,8H2

InChI Key

ANEIYEOMWYKSHQ-UHFFFAOYSA-N

Canonical SMILES

C1N2C3=CC=CC=C3C=C2C4=C(O1)C=CC(=N4)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-chloro-2-(1H-indol-2-yl)pyridin-3-ol (480 mg, 2.0 mmol) and K2CO3 (1.38 g, 10.0 mmol) in DMF (50 mL) stirring at 100° C., chloroiodomethane (386 mg, 2.2 mmol) in DMF (10 mL) was added dropwise. After addition, the mixture was allowed to stir for another 0.5 hours. The mixture was then diluted with water (100 mL) and extracted with EtOAc (100 mL*3). The organic layer was washed with brine (100 mL*3), dried over Na2SO4 and concentrated in vacuo. The resulting residue was purified using prep-TLC (petroleum ether:EtOAc=3:1) to provide the product 2-chloro-6H-pyrido[2′,3′:5,6][1,3]oxazino[3,4-a]indole (260 mg, yield: 50.7%). 1H-NMR (CDCl3, 400 MHz) δ 7.63 (d, J=8.0 Hz, 1H), 7.22˜7.27 (m, 3H), 7.19 (d, J=2.4 Hz, 1H), 7.08˜7.12 (m, 2H), 5.86 (s, 2H). MS (M+H)+: 257/259.
Name
6-chloro-2-(1H-indol-2-yl)pyridin-3-ol
Quantity
480 mg
Type
reactant
Reaction Step One
Name
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
386 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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